![molecular formula C15H14BrNO3 B2943887 4-bromo-2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}phenol CAS No. 136286-93-6](/img/structure/B2943887.png)

4-bromo-2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

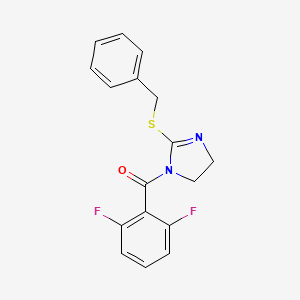

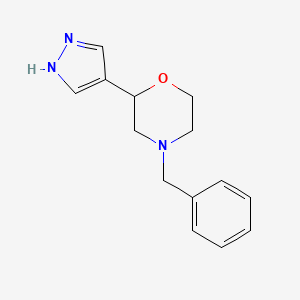

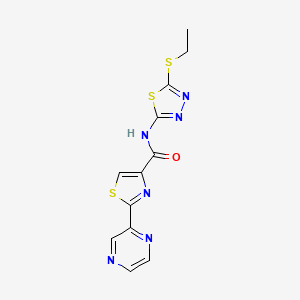

“4-bromo-2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}phenol” is a biochemical used for proteomics research . It has a molecular formula of C15H14BrNO3 and a molecular weight of 336.18 .

Molecular Structure Analysis

The molecular structure of “4-bromo-2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}phenol” is characterized by an intramolecular O—H N hydrogen bond between the phenol OH group and the imine N atom, forming an S(6) ring . The planarity of the molecule can vary, with dihedral angles between the two aromatic rings differing in different polymorphs .Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis and Molecular Structure : The synthesis and characterization of compounds closely related to "4-bromo-2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}phenol" involve Schiff base reactions, which are crucial for the development of bidentate ligands with potential applications in coordination chemistry. These compounds display significant structural diversity and have been studied for their crystal structures and intramolecular interactions, showing a range of hydrogen bonding patterns and electronic properties (Grivani et al., 2013).

Optoelectronic Properties and Bioactivity : Research into imine derivatives of "4-bromo-2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}phenol" reveals their potential in optoelectronics and bioactivity. Studies have demonstrated these compounds' capabilities in interacting with biological targets, such as proteins related to SARS-CoV-2, suggesting their utility in medicinal chemistry and materials science (Ashfaq et al., 2022).

Applications in Coordination Chemistry and Catalysis

Metal Complex Formation : The Schiff bases derived from "4-bromo-2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}phenol" have been employed to form complexes with metals such as copper(II) and vanadium(IV), indicating their applicability in the synthesis of coordination compounds. These complexes have been characterized by their structural, thermal, and spectral properties, highlighting their potential use in catalysis and materials science (Takjoo et al., 2013).

Catalytic Activities : Dinuclear manganese(II) complexes involving derivatives of "4-bromo-2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}phenol" show catalase-like activity, underscoring the catalytic versatility of such compounds. These activities are critical for applications in oxidative stress management and industrial catalysis (Higuchi et al., 1994).

Sensing and Binding Applications

Selective Ion Detection : Schiff base chemosensors based on bromoaniline derivatives, including those related to "4-bromo-2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}phenol", have been developed for the selective detection of ions such as Cu2+ and Zn2+. These findings are significant for environmental monitoring and analytical chemistry, offering insights into the development of new sensor materials (Das et al., 2021).

Environmental and Material Sciences

Oxidation Studies and Water Treatment : The oxidation of bromophenols and the potential formation of concerning brominated polymeric products during water treatment processes highlight the environmental impact of such compounds. Research into their reactivity with oxidizing agents like potassium permanganate offers valuable insights into water purification techniques and the mitigation of pollution (Jiang et al., 2014).

Safety and Hazards

While specific safety and hazard information for “4-bromo-2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}phenol” is not available, similar chemicals are considered hazardous by the 2012 OSHA Hazard Communication Standard . They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Propriétés

IUPAC Name |

4-bromo-2-[(2,4-dimethoxyphenyl)iminomethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO3/c1-19-12-4-5-13(15(8-12)20-2)17-9-10-7-11(16)3-6-14(10)18/h3-9,18H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHFBXTFRZRNOKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N=CC2=C(C=CC(=C2)Br)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}phenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2943807.png)

![N-[(4-methoxyphenyl)methyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2943818.png)

![3-(4-Fluorobenzoyl)-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2943824.png)